molecular formula C24H20N2O2 B7715820 N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide

N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide

Cat. No. B7715820
M. Wt: 368.4 g/mol
InChI Key: FWZMNSKZCWHCAA-UHFFFAOYSA-N
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Description

N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide, also known as HQMMA, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. HQMMA belongs to the class of quinoline derivatives, which have been extensively studied for their biological activities. The purpose of

Scientific Research Applications

Antimalarial Activity

The quinoline scaffold has a rich history in antimalarial drug development. Researchers have explored derivatives like N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide for their potential to combat malaria. These compounds often interfere with the parasite’s heme detoxification process, disrupting its survival .

Anticancer Properties

Quinoline derivatives have shown promise as anticancer agents. Specifically, compounds related to our target have been investigated for their cytotoxic effects on cancer cells. Their ability to inhibit cell growth, induce apoptosis, and interfere with specific signaling pathways makes them intriguing candidates for further study .

Antibacterial Applications

The quinoline nucleus possesses antibacterial properties. Researchers have explored derivatives like N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide for their ability to inhibit bacterial growth. These compounds may act by disrupting essential cellular processes or targeting specific bacterial enzymes .

Anti-Inflammatory and Analgesic Effects

Quinoline-based compounds have been investigated for their anti-inflammatory and analgesic activities. By modulating inflammatory pathways or interacting with pain receptors, they could potentially offer relief from inflammatory conditions and pain .

Cardiovascular Applications

Some quinoline derivatives exhibit cardiovascular effects. These include vasodilation, antiarrhythmic properties, and potential cardioprotective effects. Researchers have explored their impact on heart function and blood vessels .

Central Nervous System (CNS) Activity

The CNS is another area of interest. Quinoline derivatives may influence neurotransmitter systems, making them relevant for neurological disorders. Investigations have focused on their potential as neuroprotective agents or modulators of neurotransmission .

Mechanism of Action

Target of Action

N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide is a quinoline derivative . Quinoline derivatives are known to have a broad range of biological activities and are used in the development of new drugs . They are known to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

Mode of Action

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The interaction of the compound with its targets leads to changes in the bacterial DNA structure, inhibiting its replication and leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by quinoline derivatives is the DNA replication pathway in bacteria . By promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, these compounds inhibit DNA synthesis, disrupting the normal cellular processes and leading to cell death .

Pharmacokinetics

Quinoline derivatives are generally known for their wide range of biological and pharmacological activities . Their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), would be crucial in determining their bioavailability and therapeutic efficacy.

Result of Action

The primary result of the action of N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide, like other quinoline derivatives, is the inhibition of bacterial growth through the disruption of DNA synthesis . This leads to rapid bacterial death, making these compounds effective antimicrobial agents .

Action Environment

The action of N-((2-hydroxyquinolin-3-yl)methyl)-2-methyl-N-phenylbenzamide, as with other quinoline derivatives, can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other compounds, and the specific characteristics of the target organisms

properties

IUPAC Name

2-methyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-17-9-5-7-13-21(17)24(28)26(20-11-3-2-4-12-20)16-19-15-18-10-6-8-14-22(18)25-23(19)27/h2-15H,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZMNSKZCWHCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylbenzamide

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